1,2,4-Thiadiazol-3-amine

Description

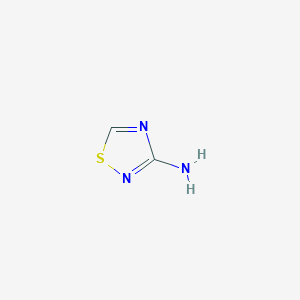

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAJRHEDWDNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604112 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-89-6 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2,4-Thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,4-Thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details synthetic methodologies, extensive characterization data, and a general workflow for the biological evaluation of this class of compounds.

Introduction

1,2,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms that have garnered considerable attention in the field of drug discovery. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them privileged scaffolds in medicinal chemistry. This compound, as a core structure, serves as a versatile building block for the synthesis of a wide array of more complex and biologically active molecules. This guide will focus on the essential technical aspects of its preparation and analytical characterization.

Synthesis of this compound

The synthesis of 3-amino-1,2,4-thiadiazole derivatives can be achieved through various synthetic routes, with the oxidative cyclization of amidinothioureas or related precursors being a common and effective strategy. These methods often involve the formation of an S-N bond to construct the thiadiazole ring.

General Synthetic Approach: Oxidative Cyclization

A prevalent method for the synthesis of 3-amino-1,2,4-thiadiazoles involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This approach offers a versatile and efficient route to the desired heterocyclic core. The general transformation is depicted below:

Caption: General synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 3-amino-1,2,4-thiadiazole derivative, which can be adapted for the synthesis of the parent this compound by using the appropriate unsubstituted amidine precursor.

Materials:

-

Formamidinothiourea (or appropriate precursor)

-

Oxidizing agent (e.g., iodine, hydrogen peroxide, N-bromosuccinimide)

-

Solvent (e.g., ethanol, methanol, dimethylformamide)

-

Base (e.g., sodium bicarbonate, triethylamine)

Procedure:

-

Precursor Formation: The formamidinothiourea precursor is synthesized by the reaction of a formamidine salt with a thiocyanate salt or by the reaction of thiourea with a suitable formamidine equivalent.

-

Dissolution: The formamidinothiourea precursor is dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Reagents: The oxidizing agent is added portion-wise to the solution at room temperature or with cooling, depending on the reactivity of the chosen oxidant. A base may be added to neutralize any acid formed during the reaction.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

Spectroscopic Data

The structural elucidation of this compound is based on a combination of spectroscopic methods.

Table 1: Summary of Characterization Data for this compound and a Related Derivative

| Technique | This compound | 5-Amino-3-methyl-1,2,4-thiadiazole (for comparison) [1] |

| Appearance | White to off-white solid | Pale brown crystals |

| Melting Point (°C) | Not explicitly reported | 202–204 |

| Molecular Formula | C₂H₃N₃S | C₃H₅N₃S |

| Molecular Weight | 101.13 g/mol | 115.16 g/mol |

| ¹H NMR (ppm) | Data not readily available in literature. Expected to show a signal for the C5-H and exchangeable amine protons. | In CD₃SOCD₃: 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |

| ¹³C NMR (ppm) | Data not readily available in literature. Expected to show two signals for the heterocyclic carbons. | In CD₃SOCD₃: 183.2 (C5), 169.2 (C3), 18.7 (CH₃) |

| IR (cm⁻¹) | 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808 | 3265, 3073, 2766, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 |

| Mass Spectrum (m/z) | 101 (M⁺) | 115 (M⁺) |

Note: The IR and Mass Spectrum data for this compound are sourced from the NIST database for 5-Amino-1,2,4-thiadiazole, a likely tautomer.

Detailed Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The carbon-13 NMR spectrum is recorded on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Characteristic absorption bands corresponding to functional groups (e.g., N-H, C=N, C-S) are identified.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) is used to generate ions.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are determined, confirming the molecular weight and providing structural information.

Biological and Pharmacological Context

Thiadiazole derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug development programs. The evaluation of a new thiadiazole compound typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for the biological evaluation of a novel thiadiazole derivative.

The diverse biological activities of thiadiazoles stem from their ability to interact with various biological targets. The specific substitution pattern on the thiadiazole ring plays a crucial role in determining the pharmacological profile of the compound. Further research into the biological activities of this compound and its derivatives is warranted to explore their full therapeutic potential.

Conclusion

References

In-Depth Technical Guide on the Crystal Structure Analysis of 1,2,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of 1,2,4-thiadiazole derivatives, with a focus on aminothiadiazoles. The information presented is crucial for understanding the three-dimensional arrangement of these molecules, which is fundamental for structure-based drug design and development.

Introduction to 1,2,4-Thiadiazoles

Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,2,4-thiadiazole scaffold, in particular, is a significant pharmacophore found in a variety of biologically active compounds.[1][2] The determination of their crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of these molecules.

Experimental Protocols for Crystal Structure Determination

The process of determining the crystal structure of 1,2,4-thiadiazole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction analysis and structure refinement.

Synthesis and Crystallization

The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various organic chemistry routes.[3] For instance, 5-amino-3-methyl-1,2,4-thiadiazole can be synthesized from acetamidine hydrochloride.[4] The general workflow for preparing a sample for crystal structure analysis is outlined below.

Protocol for Crystallization:

-

Purification: The synthesized compound must be of high purity. Techniques such as recrystallization or column chromatography are often employed.[4]

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

-

Crystal Growth: High-quality single crystals are typically grown using methods like slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. For example, suitable crystals of 5-amino-3-methyl-1,2,4-thiadiazole have been obtained through Soxhlet extraction.[4]

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Data Collection and Refinement:

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a controlled temperature (e.g., 293 K).[5]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often located in difference Fourier maps and refined isotropically.

Crystal Structure Data of 1,2,4-Thiadiazole Derivatives

Crystallographic Data for 5-amino-3-methyl-1,2,4-thiadiazole

The following table summarizes the key crystallographic parameters for 5-amino-3-methyl-1,2,4-thiadiazole.[4]

| Parameter | Value |

| Chemical Formula | C₃H₅N₃S |

| Formula Weight | 115.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 9.897(1) |

| c (Å) | 10.567(1) |

| α (°) | 90 |

| β (°) | 101.98(1) |

| γ (°) | 90 |

| Volume (ų) | 1034.1(2) |

| Z | 8 |

Selected Bond Lengths and Angles

The internal bond lengths and angles of the 1,2,4-thiadiazole ring are crucial for understanding its electronic and chemical properties. The structure of 5-amino-3-methyl-1,2,4-thiadiazole contains two crystallographically independent molecules in the asymmetric unit.[4] The bond lengths and angles are consistent with those of other simple 1,2,4-thiadiazoles.[4]

| Bond | Length (Å) | Angle | Degree (°) |

| S(1)-N(2) | 1.682(1) | S(1)-N(2)-C(3) | 107.93(9) |

| N(2)-C(3) | 1.317(2) | N(2)-C(3)-N(4) | 119.7(1) |

| C(3)-N(4) | 1.374(2) | C(3)-N(4)-C(5) | 109.0(1) |

| N(4)-C(5) | 1.333(2) | N(4)-C(5)-S(1) | 111.34(9) |

| C(5)-S(1) | 1.740(1) | C(5)-S(1)-N(2) | 92.03(6) |

Data for one of the two independent molecules.[4]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of 5-amino-3-methyl-1,2,4-thiadiazole is characterized by an extensive two-dimensional hydrogen-bonded network.[4] Such interactions are critical in determining the physical properties of the solid state and can influence biological activity by affecting solubility and receptor binding. In many crystalline structures of amino-substituted nitrogen heterocycles, hydrogen bonding plays a pivotal role in the molecular arrangement. For instance, in 1H-1,2,4-triazole-3,5-diamine monohydrate, molecules are connected by N—H⋯N hydrogen bonds.[6] Similarly, in 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds into layers.[5]

The logical relationship for the formation of the supramolecular structure can be visualized as follows:

Conclusion

The crystal structure analysis of 1,2,4-thiadiazole derivatives provides invaluable information for understanding their chemical and physical properties. The detailed experimental protocols and crystallographic data presented here for a closely related analogue serve as a robust guide for researchers in the field of medicinal chemistry and drug development. The planarity of the thiadiazole ring, coupled with the potential for extensive hydrogen bonding networks, are key structural features that dictate the solid-state packing and can be exploited in the design of novel therapeutics. Further studies to obtain the crystal structure of the parent 1,2,4-Thiadiazol-3-amine are warranted to complete the structural landscape of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,2,4-Thiadiazol-3-amine Remains Elusive in Publicly Available Literature

The majority of published research focuses on the more common 1,3,4-thiadiazole isomers and their various derivatives. While numerous studies detail the synthesis and spectroscopic characterization of a wide array of substituted 1,3,4-thiadiazoles, this information is not directly transferable to the 1,2,4-thiadiazol-3-amine structure due to the significant differences in the arrangement of heteroatoms and the resulting impact on the electronic environment of the molecule.

Several scientific papers discuss the synthesis of various derivatives of 3-amino-1,2,4-thiadiazole. However, these articles do not provide the fundamental spectroscopic data for the unsubstituted parent compound, which is essential for a comprehensive technical guide. The focus of these studies is typically on the properties and activities of the more complex molecules synthesized from the 3-amino-1,2,4-thiadiazole core.

Similarly, searches for experimental protocols specifically for the spectroscopic analysis of this compound were unsuccessful. Synthetic procedures for related compounds were identified, but these did not contain the requisite detailed characterization data for the target molecule.

Due to the absence of the core quantitative spectroscopic data (NMR and IR) and the corresponding experimental methodologies for this compound, it is not possible to construct the requested in-depth technical guide with the required data tables and experimental protocols. Further investigation into specialized, proprietary chemical databases or direct experimental analysis would be necessary to obtain the specific information required.

The Rising Profile of 1,2,4-Thiadiazol-3-amine Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, is increasingly recognized as a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of the biological activities of 1,2,4-thiadiazol-3-amine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. While much of the available literature focuses on the broader class of 1,3,4-thiadiazoles, this guide will focus on the available data for the 1,2,4-isomer, with a specific emphasis on derivatives bearing a crucial amino group at the 3-position.

Anticancer Activity: A Promising Frontier

Derivatives of the 1,2,4-thiadiazole nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The presence of the 3-amino group often serves as a key pharmacophoric feature, allowing for further structural modifications to enhance potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Human Breast Cancer (MCF-7) | 1.7 | [2] |

| Human Pancreatic Cancer (Panc-1) | 12.22 | [1] | |

| Compound B | Human Gastric Cancer (NUGC) | 0.021 | [3] |

| Compound C | Human Colon Cancer (HT-29) | 24.06 | [1] |

| Neuroblastoma (SKNMC) | 69.7 | [1] | |

| Compound D | Human Breast Cancer (T47D) | 0.042 - 0.058 | [1] |

Note: The data presented is a selection from available literature and may not be exhaustive. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (typically 48-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Putative Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for many this compound derivatives are still under investigation, several studies on the broader thiadiazole class suggest interference with key cellular signaling pathways involved in cancer progression.

Caption: Putative signaling pathways targeted by thiadiazole derivatives.

Antimicrobial Activity: Combating Pathogens

This compound derivatives have also emerged as a promising class of antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 1,2,4-thiadiazole and related derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 128 | |

| Compound F | Bacillus subtilis | 15.63 | [4] |

| Micrococcus luteus | 15.63 | ||

| Compound G | Aspergillus fumigatus | 0.9 | [5] |

| Geotrichum candidum | 0.08 | [5] | |

| Compound H | Bacillus polymyxa | 2.5 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Serial Dilution: Two-fold serial dilutions of the this compound derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition: A Targeted Approach

The 1,2,4-thiadiazole ring is a known bioisostere for other heterocyclic systems found in enzyme active sites, making its derivatives promising candidates for enzyme inhibitors.

Quantitative Enzyme Inhibitory Activity Data

The following table presents the enzyme inhibitory activity of selected thiadiazole derivatives.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound I | α-Glucosidase | 1.10 | [6] |

| Compound J | α-Amylase | 44.67 (µg/mL) | [7] |

| Compound K | Cyclooxygenase-2 (COX-2) | 8.78 (µg/mL) | [8] |

| Compound L | 5-Lipoxygenase (5-LOX) | 4.51 (µg/mL) | [8] |

General Experimental Protocol: Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.

General Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the target enzyme, a suitable buffer, and varying concentrations of the this compound derivative.

-

Pre-incubation: The enzyme and inhibitor are often pre-incubated to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Monitoring: The reaction progress is monitored over time by measuring the formation of a product or the depletion of the substrate, often through spectrophotometric or fluorometric methods.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined from a dose-response curve.

Synthesis of this compound Derivatives

A common synthetic route to 3-amino-1,2,4-thiadiazole derivatives involves the oxidative cyclization of amidinothioureas or related precursors.

Caption: General synthetic scheme for 3-amino-1,2,4-thiadiazoles.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The available data, although more limited than for the isomeric 1,3,4-thiadiazoles, clearly indicates significant potential in the areas of oncology, infectious diseases, and the modulation of enzyme activity. Future research should focus on the synthesis of diverse libraries of 3-amino-1,2,4-thiadiazole derivatives and their systematic evaluation in a broader range of biological assays. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space is warranted and holds considerable promise for addressing unmet medical needs.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]

- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Thiadiazol-3-amine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole ring system, particularly with a 3-amino substitution, has emerged as a significant pharmacophore in medicinal chemistry. Its unique electronic properties, ability to act as a bioisosteric replacement for other heterocycles, and synthetic accessibility have made it a versatile scaffold for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the 1,2,4-thiadiazol-3-amine core, detailing its synthesis, mechanism of action, structure-activity relationships, and applications in drug design, with a focus on oncology, inflammation, and neurodegenerative disorders.

The 1,2,4-Thiadiazole Core: Physicochemical Properties and Pharmacophoric Features

The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of the sulfur atom increases lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates. The 1,2,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, allowing its derivatives to interact with biological targets that recognize pyrimidines. The 3-amino group provides a crucial point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound Derivatives

A variety of synthetic routes to 3,5-disubstituted-1,2,4-thiadiazoles have been developed. A common and efficient method involves the reaction of amidines with isothiocyanates.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Amidines and Isothiocyanates

This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, a common class of derivatives based on the this compound core.

Materials:

-

Substituted amidine hydrochloride

-

Substituted isothiocyanate

-

Sodium Hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted amidine hydrochloride (1.0 equivalent) and anhydrous DMF.

-

Deprotonation: Cool the mixture to 0 °C and add NaH (1.1 equivalents) portion-wise. Stir the reaction mixture at room temperature for 30 minutes.

-

Addition of Isothiocyanate: Add the substituted isothiocyanate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

Therapeutic Applications and Biological Activity

The this compound pharmacophore has been incorporated into a multitude of compounds with diverse biological activities.

Anticancer Activity

Derivatives of 1,2,4-thiadiazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several 1,2,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway.

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | |

| A549 (Lung) | 0.17 ± 0.032 | ||

| DU-145 (Prostate) | 0.83 ± 0.091 | ||

| MDA MB-231 (Breast) | 0.28 ± 0.017 | ||

| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | |

| A549 (Lung) | 1.79 ± 0.59 | ||

| DU145 (Prostate) | 1.98 ± 0.22 | ||

| MDA MB-231 (Breast) | 2.33 ± 1.52 | ||

| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | |

| A549 (Lung) | 2.10 ± 1.44 | ||

| DU145 (Prostate) | 2.76 ± 1.88 | ||

| MDA MB-231 (Breast) | 2.35 ± 1.51 | ||

| Compound 19 | MCF-7 (Breast) | 0.30 - 0.45 | [1] |

| U87 MG (Glioblastoma) | 0.30 - 0.45 | [1] | |

| A549 (Lung) | 0.30 - 0.45 | [1] | |

| HCT116 (Colon) | 0.30 - 0.45 | [1] | |

| Compound 18 | A549 (Lung) | 0.50 - 4.75 | [1] |

| MCF-7 (Breast) | 0.50 - 4.75 | [1] | |

| U-87 MG (Glioblastoma) | 0.50 - 4.75 | [1] | |

| HCT-116 (Colon) | 0.50 - 4.75 | [1] |

The diagram below illustrates the mechanism by which 1,2,4-thiadiazole derivatives can inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.

References

The Discovery of Polycarpathiamines: A Technical Guide to Novel 1,2,4-Thiadiazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of polycarpathiamines, a novel class of 1,2,4-thiadiazole alkaloids. It includes detailed experimental protocols, quantitative data, and visualizations of key processes to support further research and development in this area.

Introduction: The Rise of Marine Thiadiazoles

The marine environment is a vast reservoir of unique chemical scaffolds, many of which have potent biological activities.[1] Among these, alkaloids derived from marine invertebrates like ascidians (tunicates) have emerged as a particularly rich source of drug leads.[2][3] The 1,2,4-thiadiazole ring system is a notable heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6]

This guide focuses on the polycarpathiamines, two novel alkaloids isolated from the ascidian Polycarpa aurata.[7] These compounds, polycarpathiamine A and B, feature an uncommon 3-amino-5-acyl-1,2,4-thiadiazole core and represent a promising new avenue for therapeutic development. Polycarpathiamine A, in particular, has demonstrated significant cytotoxic activity, highlighting its potential as a lead compound for oncology research.[7]

Discovery: Isolation and Structure Elucidation

Polycarpathiamines A and B were first discovered and isolated from the marine ascidian Polycarpa aurata, a solitary tunicate found in Indo-Pacific coral reefs.[1][7] The structural determination of these novel alkaloids was accomplished through a combination of spectroscopic analysis and confirmed by total synthesis.

Experimental Protocol: Isolation and Purification

The following protocol is a composite of established methods for the extraction of alkaloids from Polycarpa aurata.[1][7]

-

Collection and Extraction : Freshly thawed specimens of Polycarpa aurata (e.g., 12.5 kg wet weight) are exhaustively extracted sequentially with methanol (MeOH) and a 1:1 mixture of dichloromethane (CH₂Cl₂) and MeOH.[1]

-

Solvent Partitioning : The crude extracts are combined and concentrated. The resulting aqueous concentrate is diluted with MeOH to create a 7:3 MeOH/water solution, which is then partitioned against CH₂Cl₂ to separate compounds based on polarity.[1]

-

Initial Fractionation : The organic-soluble fraction, which contains the alkaloids of interest, is subjected to size-exclusion chromatography. A common method involves using a Sephadex LH-20 column with a MeOH/CH₂Cl₂ mobile phase.[1]

-

Silica Gel Chromatography : Bioactivity-guided fractions are further purified using vacuum flash chromatography on a silica gel column. A gradient elution system, for example, starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH, is used to separate the compounds.[1]

-

Final Purification (HPLC) : The final purification of polycarpathiamines A and B is achieved using High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column with a suitable solvent system (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid).

Workflow for Isolation and Structure Elucidation

Data Presentation: Spectroscopic Data

The structures of polycarpathiamines A (1) and B (2) were unambiguously determined by 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[7] Key NMR data are summarized below.

| Polycarpathiamine A (1) | ¹H NMR (δ, mult, J in Hz) | ¹³C NMR (δ) |

| Position | ||

| 3 | - | 181.1 |

| 5 | - | 175.7 |

| N(CH₃)₂ | 3.22 (s, 6H) | 38.6 |

| 1' | - | 137.9 |

| 2', 6' | 7.90 (d, 8.4) | 129.5 |

| 3', 5' | 7.51 (t, 7.5) | 128.8 |

| 4' | 7.63 (t, 7.5) | 133.5 |

Table 1: Key NMR assignments for Polycarpathiamine A in CDCl₃.

| Polycarpathiamine B (2) | ¹H NMR (δ, mult, J in Hz) | ¹³C NMR (δ) |

| Position | ||

| 3 | - | 181.0 |

| 5 | - | 175.8 |

| N(CH₃)₂ | 3.21 (s, 6H) | 38.6 |

| 1' | - | 129.5 |

| 2', 6' | 7.91 (d, 8.8) | 131.9 |

| 3', 5' | 6.94 (d, 8.8) | 114.1 |

| 4'-OCH₃ | 3.88 (s, 3H) | 55.6 |

Table 2: Key NMR assignments for Polycarpathiamine B in CDCl₃.

Total Synthesis

The structural confirmation and supply for further biological evaluation of the polycarpathiamines were enabled by their total synthesis. A key challenge was the construction of the 3-amino-5-acyl-1,2,4-thiadiazole core. The developed synthetic route provides a more efficient alternative to previous low-yielding methods.

Experimental Protocol: Key Synthesis Step

The core of the polycarpathiamines was synthesized via a one-pot benzylic oxidation–oxidative heterocyclization sequence. The following is a generalized protocol based on the published synthesis.

-

Precursor Synthesis : An appropriate N¹-acetyl-N³-thioacylguanidine precursor is prepared.

-

Catalyst Preparation : A solution of a copper(II) catalyst (e.g., 1 mol% Cu(OTf)₂) is prepared in a suitable solvent like acetonitrile.

-

One-Pot Reaction : The N¹-acetyl-N³-thioacylguanidine precursor is added to the catalyst solution. The reaction mixture is stirred under an atmosphere of air (or oxygen).

-

Oxidation & Cyclization : The copper catalyst facilitates a one-pot sequence involving benzylic oxidation followed by an oxidative heterocyclization. This directly forms the 3-amino-5-acyl-1,2,4-thiadiazole heterocyclic core.

-

Workup and Purification : Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using column chromatography to yield the thiadiazole core.

-

Final Steps : Subsequent standard chemical modifications (e.g., deprotection) yield the final natural products, polycarpathiamine A and B.

Workflow for Total Synthesis

Biological Activity and Potential Mechanisms

Initial screening of the polycarpathiamines revealed potent cytotoxic activity, particularly for polycarpathiamine A. This has established them as compounds of interest for anticancer drug discovery.

Data Presentation: Cytotoxicity

The primary biological data available for the pure compounds is from the initial discovery.

| Compound | Cell Line | Activity Type | IC₅₀ (μM) |

| Polycarpathiamine A | L5178Y (Murine Lymphoma) | Cytotoxicity | 0.41[7] |

| Polycarpathiamine B | L5178Y (Murine Lymphoma) | Cytotoxicity | Not reported as significant |

Table 3: In vitro cytotoxicity of Polycarpathiamine A.

Experimental Protocol: Cytotoxicity Assay

The cytotoxic activity was determined using a standard cell viability assay against the L5178Y murine lymphoma cell line. A generalized protocol is as follows:

-

Cell Culture : L5178Y cells are cultured in an appropriate medium (e.g., Fischer's medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation : Polycarpathiamine A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various test concentrations.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Treatment : The cells are treated with the serially diluted compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance is read on a microplate reader.

-

IC₅₀ Determination : The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanisms of Action

While the precise signaling pathways affected by polycarpathiamines have not yet been elucidated, the broader class of thiadiazole derivatives is known to exert anticancer effects through various mechanisms.[5][8] These compounds can act as bioisosteres of endogenous molecules like pyrimidine, allowing them to interfere with critical cellular processes.[9] Potential molecular targets for this class of compounds include protein kinases, histone deacetylases (HDACs), and heat shock proteins (Hsp90).[2][5] Interference with major signaling pathways such as PI3K/Akt and MAPK/ERK has been reported for some thiadiazole derivatives.[2]

Conclusion and Future Directions

The discovery of polycarpathiamines A and B from the ascidian Polycarpa aurata has introduced a novel and potent class of 1,2,4-thiadiazole alkaloids. The significant cytotoxicity of polycarpathiamine A against murine lymphoma cells underscores its potential as a lead compound for the development of new anticancer agents. The successful total synthesis provides a viable route for producing these compounds for further study.

Future research should focus on several key areas:

-

Broader Biological Screening : Evaluating the cytotoxicity of polycarpathiamines against a wider panel of human cancer cell lines.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of cytotoxic action.

-

Structure-Activity Relationship (SAR) : Synthesizing and testing analogues of the polycarpathiamines to identify key structural features required for activity and to optimize potency and selectivity.

-

In Vivo Efficacy : Assessing the anti-tumor activity of promising analogues in preclinical animal models.

This foundational work on the polycarpathiamines provides a strong starting point for drug discovery programs aimed at exploiting the therapeutic potential of this unique marine natural product scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bepls.com [bepls.com]

- 3. Alkaloids from the Tunicate Polycarpa aurata from Chuuk Atoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Investigation of the Indonesian Tunicate Polycarpa aurata and Evaluation of the Effects Against Schistosoma mansoni of the Novel Alkaloids Polyaurines A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Therapeutic Promise of 1,2,4-Thiadiazol-3-amine: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. Among these, 1,2,4-Thiadiazol-3-amine serves as a crucial building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes essential pathways and workflows to facilitate further research and development in this promising area.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The core structure is considered a bioisostere of pyrimidine, a substitution that can enhance lipophilicity and improve biological properties.[1] This has led to the exploration of these compounds as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity

A substantial body of research highlights the potent anticancer activity of 1,2,4-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, lung, colon, and leukemia.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases (e.g., VEGFR-2, Akt) and carbonic anhydrases, or the induction of apoptosis.[4][5][6]

Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives

| Compound ID/Description | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8b) | MCF-7 | Breast Cancer | 0.15 ± 0.062 | [2] |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8c) | MCF-7 | Breast Cancer | 0.10 ± 0.084 | [2] |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8d) | MCF-7 | Breast Cancer | 0.21 ± 0.049 | [2] |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8b) | A549 | Lung Cancer | 0.25 ± 0.071 | [2] |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8c) | A549 | Lung Cancer | 0.19 ± 0.056 | [2] |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole analog (8d) | A549 | Lung Cancer | 0.32 ± 0.063 | [2] |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5) | MCF-7 | Breast Cancer | 0.22 ± 0.078 | [3] |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5) | A-549 | Lung Cancer | 0.11 ± 0.051 | [3] |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5) | Colo-205 | Colon Cancer | 0.93 ± 0.043 | [3] |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (KA25) | HT-29 | Colon Cancer | Not specified | [6] |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (KA39) | HT-29 | Colon Cancer | Not specified | [6] |

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is a component of several clinically used antibiotics, highlighting its importance in combating microbial infections. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

Further research is needed to quantify the specific antimicrobial activity of this compound derivatives in standardized assays.

Neuroprotective Effects

Emerging evidence suggests that 1,2,4-thiadiazole derivatives possess neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases. The proposed mechanisms include the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neuroinflammation.

Quantitative data on the neuroprotective effects of specific this compound derivatives are currently limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,4-thiadiazole derivatives and the evaluation of their biological activity.

Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles

This protocol describes a general method for the synthesis of 1,2,4-thiadiazole derivatives from imidoyl thioureas.

Materials:

-

Substituted imidoyl thiourea

-

Phenyliodine(III) bis(trifluoroacetate) (PIFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the substituted imidoyl thiourea (1 mmol) in dry DCM (10 mL), add PIFA (1.1 mmol) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution (15 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 1,2,4-thiadiazole derivatives on cancer cell lines using the MTT assay.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,2,4-thiadiazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Prepare serial dilutions of the 1,2,4-thiadiazole derivative in culture medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of 1,2,4-thiadiazole derivatives against a specific protein kinase.

Materials:

-

Recombinant protein kinase (e.g., VEGFR-2, Akt)

-

Kinase assay buffer

-

ATP

-

Specific peptide substrate for the kinase

-

1,2,4-thiadiazole derivative stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the 1,2,4-thiadiazole derivative in the kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions, the recombinant kinase, and the specific peptide substrate.

-

Initiate the kinase reaction by adding ATP to each well. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.

Caption: General experimental workflow for the synthesis and evaluation of 1,2,4-thiadiazole derivatives.

Caption: Proposed mechanism of apoptosis induction by a 1,2,4-thiadiazole derivative via kinase inhibition.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. bepls.com [bepls.com]

- 5. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

A Technical Guide to the Synthesis and Applications of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science due to its diverse biological activities and unique chemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of 1,2,4-thiadiazole derivatives, with a focus on providing actionable experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Synthesis of the 1,2,4-Thiadiazole Core

The construction of the 1,2,4-thiadiazole ring can be achieved through various synthetic strategies. The most common and versatile methods include the oxidative dimerization of thioamides, the reaction of nitriles with thioamides, the cyclization of imidoyl thioureas, and 1,3-dipolar cycloaddition reactions.

Key Synthetic Routes: A Comparative Overview

The selection of a synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table summarizes key quantitative data for four prominent methods for the synthesis of 1,2,4-thiadiazoles, allowing for a rapid comparison of their efficiency and conditions.

| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |

| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |

| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |

| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |

| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.

1. Oxidative Dimerization of Thioamides

-

Protocol: To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion. Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 10-30 minutes). Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

1,2,4-Thiadiazol-3-amine Derivatives as Potential Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of novel enzyme inhibitors. Its unique electronic properties and ability to engage in various non-covalent and covalent interactions with enzyme active sites have positioned it as a versatile core for the development of targeted therapeutics. This technical guide provides an in-depth overview of 1,2,4-thiadiazol-3-amine derivatives and related analogues as potential enzyme inhibitors, with a focus on their activity against cysteine proteases such as Cathepsin B and the SARS-CoV-2 3C-like protease (3CLpro), as well as transglutaminases.

Mechanism of Action: Targeting Cysteine Residues

A prominent mechanism of action for many 1,2,4-thiadiazole-based inhibitors is the covalent modification of cysteine residues within the enzyme's active site. The electrophilic nature of the thiadiazole ring makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This can lead to a ring-opening metathesis reaction, resulting in the formation of a covalent disulfide bond between the inhibitor and the enzyme, leading to irreversible inhibition.[1][2] This "warhead" functionality makes these compounds particularly effective against enzymes that rely on a catalytic cysteine for their function.[2]

Data Presentation: Enzyme Inhibitory Activities

The following tables summarize the quantitative inhibitory activities of representative 1,2,4-thiadiazole derivatives against key enzyme targets. While specific data for this compound derivatives is limited in the public domain, the data for closely related analogues provides strong evidence for the potential of this scaffold.

Table 1: Inhibition of SARS-CoV-2 3CLpro by 2,3,5-Substituted[1][2][3]-Thiadiazole Analogs [1]

| Compound ID | Substituents | IC50 (μM) |

| 6a | 2-(4-fluorophenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.256 |

| 6b | 2-(4-chlorophenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.189 |

| 6c | 2-(4-bromophenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.118 |

| 6d | 2-(4-methoxyphenyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.582 |

| 6e | 2-(p-tolyl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.431 |

| 6f | 2-(thiophen-2-yl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.337 |

| 6g | 2-(furan-2-yl), 3-(pyridin-3-yl), 5-(1H-indol-3-yl) | 0.215 |

Table 2: Inhibition of Cathepsin B by Substituted 1,2,4-Thiadiazole Derivatives [2]

| Compound ID | C3-Substituent | C5-Substituent | Ki (μM) | k_inact/Ki (M⁻¹s⁻¹) |

| 3a | -OCH₃ | -Leu-Pro-OH | 2.6 | 5630 |

| 3b | -Ph | -Leu-Pro-OH | 15 | 1130 |

| 3c | -COOH | -Leu-Pro-OH | >100 | - |

| 3d | -OCH₃ | Cbz-Phe-Ala- | 19 | 1050 |

| 3e | -Ph | Cbz-Phe-Ala- | 45 | 440 |

| 3f | -COOH | Cbz-Phe-Ala- | >100 | - |

Experimental Protocols

Synthesis of 5-Substituted-1,2,4-Thiadiazol-3-amines (General Procedure)

The synthesis of 5-substituted-1,2,4-thiadiazol-3-amines can be achieved through various synthetic routes. A common approach involves the oxidative cyclization of N-guanyl-thioamides or related intermediates. The following is a generalized protocol based on modern synthetic methods:

Materials:

-

Substituted amidine hydrochloride

-

Aryl/alkyl isothiocyanate or dithioesters

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidine hydrochloride (1.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aryl/alkyl isothiocyanate or dithioester (1.0 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted-1,2,4-thiadiazol-3-amine.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of test compounds against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added)

-

Test compounds dissolved in DMSO

-

Black, low-binding 96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

In the microplate, add the diluted test compounds. Include positive controls (enzyme and DMSO, no inhibitor) and negative controls (assay buffer, no enzyme).

-

Add the SARS-CoV-2 3CLpro enzyme to each well (except negative controls) to a final concentration of 20-100 nM.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 10-20 µM).

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 340/490 nm).

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase.

-

Determine the percent inhibition for each compound concentration relative to the positive control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cathepsin B Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening inhibitors of Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B substrate (e.g., Ac-RR-AFC)

-

Assay buffer: 50 mM MES, pH 6.0, containing 2 mM DTT and 1 mM EDTA

-

Test compounds dissolved in DMSO

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In the microplate, add the diluted test compounds. Include enzyme controls (enzyme and DMSO, no inhibitor) and blank controls (assay buffer, no enzyme).

-

Add the Cathepsin B enzyme solution to each well (except blank controls).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Prepare the Cathepsin B substrate solution in assay buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).

-

Calculate the initial reaction velocities.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value as described for the 3CLpro assay.

Transglutaminase 2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay for measuring the activity and inhibition of Transglutaminase 2 (TG2).[3]

Materials:

-

Recombinant human Transglutaminase 2 (TG2)

-

Homogenization Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) with freshly added DTT (0.2 mM) and protease inhibitor cocktail.

-

Assay Buffer

-

Donor Substrate (e.g., a biotinylated peptide)

-

Acceptor Substrate (e.g., a poly-L-lysine coated plate)

-

Hydroxamate Standard

-

Stop Solution

-

Streptavidin-Peroxidase conjugate

-

TMB Substrate

-

96-well plates (poly-L-lysine coated and standard)

-

Microplate reader capable of measuring absorbance at 450 nm and 525 nm.

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

Prepare the TG2 enzyme solution. For cell or tissue lysates, homogenize in cold Homogenization Buffer and clarify by centrifugation.

-

In a 96-well plate, add the test compounds, positive control (enzyme, no inhibitor), and negative control (no enzyme).

-

Add the TG2 enzyme preparation to the appropriate wells. Pre-incubate with inhibitors for a specified time if required.

-

Prepare the reaction mixture containing the donor and acceptor substrates in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding the Stop Solution.

-

For the colorimetric detection of the hydroxamate product, follow the kit manufacturer's instructions, which typically involves the formation of a colored complex measured at OD = 525 nm.

-

For the detection of immobilized biotinylated substrate on a coated plate, wash the plate and add Streptavidin-Peroxidase conjugate, followed by TMB substrate. Stop the reaction and read the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Covalent inhibition mechanism of cysteine proteases by 1,2,4-thiadiazole derivatives.

Inhibition of SARS-CoV-2 replication by targeting the 3CLpro protease.

General workflow for a FRET-based enzyme inhibition assay.

Inhibition of Transglutaminase 2-mediated cell survival and adhesion signaling.

References

- 1. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Thiadiazole Based Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities.[1] These five-membered heterocyclic structures are key components in the development of therapeutic agents due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] A primary mechanism of action for many 1,2,4-thiadiazole derivatives is their function as electrophilic "warheads" that target and form covalent bonds with cysteine residues in various enzymes.[4][5] This irreversible inhibition, achieved through the formation of a disulfide bond upon the nucleophilic attack of a cysteine thiol on the N-S bond of the thiadiazole ring, underpins their efficacy against targets like cysteine proteases, kinases, and other enzymes.[4][6] This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, experimental protocols, and detailed pathway diagrams to facilitate further research and drug development.

Core Mechanism of Action: Covalent Inhibition of Cysteine Residues

A distinctive and well-documented mechanism of action for 1,2,4-thiadiazole compounds is their ability to act as thiol-trapping agents, specifically targeting the cysteine residues of proteins.[4][6] This interaction leads to the irreversible inactivation of the target enzyme.

The process is initiated by the nucleophilic thiol group of a cysteine residue within the enzyme's active site attacking the electrophilic N-S bond of the 1,2,4-thiadiazole ring. This attack results in the cleavage of the heterocyclic ring and the formation of a stable, covalent disulfide bond between the inhibitor and the enzyme.[5][6] This covalent modification permanently inactivates the enzyme, preventing it from binding to its natural substrate. This mechanism has been confirmed by X-ray crystal structures of enzyme-inhibitor complexes.[4][5]

Because of this unique property, the 1,2,4-thiadiazole scaffold is an excellent candidate for designing specific, irreversible inhibitors for cysteine-dependent enzymes such as cathepsins, transglutaminases, and certain viral proteases.[4][6]

Pharmacological Activities and Specific Mechanisms

The ability of 1,2,4-thiadiazoles to target key biomolecules results in a broad spectrum of pharmacological activities.

Anticancer Activity

1,2,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2] They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][8]

-

Enzyme Inhibition: Many derivatives exhibit cytotoxic activity by inhibiting enzymes crucial for cancer cell survival and proliferation. This includes the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Akt, which are often overactive in tumors.[2][9] Some compounds also act as aromatase inhibitors, a key strategy in treating hormone-dependent cancers.[1][10]

-

Tubulin Polymerization Disruption: Similar to established chemotherapeutic agents, certain 1,2,4-thiadiazole compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[8]

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID/Series | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 8b, 8c, 8d, 8e, 8g, 8i | MCF-7, MDA MB-231, A549, DU-145 | IC50 | 0.10 - 11.5 | [10] |

| 3,5-bis(indolyl)-1,2,4-thiadiazoles | HL-60, U937 | IC50 | 0.24 - 1.72 | [1][7] |

| 1,2,4-thiadiazole-fused combretastatin-A4 | MCF-7, A549, MDA MB-231, HeLa | - | - | [2] |

| 1,2,4-thiadiazole-1,2,4-oxadiazole hybrids | Colo-205, MCF-7, A2780, A549 | IC50 | Moderate Efficacy |[2][11] |

Enzyme Inhibition

Beyond cancer-related targets, 1,2,4-thiadiazoles inhibit a range of other enzymes, primarily through the cysteine-trapping mechanism.

-

H+/K+ ATPase: Inhibition of this proton pump in the stomach lining makes these compounds potential anti-ulcer agents.[4][5]

-

Factor XIIIa: By inhibiting this transglutaminase, which is critical in blood clot stabilization, certain derivatives show potential as antithrombotic agents.[12]

-

Cathepsin B: This is a cysteine protease involved in various physiological and pathological processes, including tumor metastasis. Its inhibition is a key therapeutic strategy.[4][10]

Table 2: Enzyme Inhibition Data for 1,2,4-Thiadiazole Compounds

| Compound Class | Target Enzyme | Inhibition Type | Potency | Reference |

|---|---|---|---|---|

| Bicyclic[2][4][13]-thiadiazoles | Factor XIIIa | Time-dependent, Irreversible | IC50 values in µM range | [12] |

| Monocyclic & Fused Ring THDs | Cathepsin B | Covalent, Irreversible | Potent Inhibition | [4][5] |

| Fused Ring THDs | H+/K+ ATPase | Covalent, Irreversible | Potent Inhibition | [4][5] |

| Various derivatives | Urease | - | IC50: 16.16 - 105.32 µM |[14] |

Antimicrobial and Antiviral Activities

The 1,2,4-thiadiazole scaffold is present in clinically used antibiotics like Cefozopran.[1] Their antimicrobial action is broad, affecting both bacteria and fungi.[13] The antiviral mechanism often relies on the inhibition of viral cysteine proteases, which are essential for viral replication.[6]

Table 3: Antimicrobial Activity of 1,2,4-Thiadiazole Compounds

| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Triazolo-thiadiazoles | Xanthomonas oryzae | EC50 | - | [15] |

| Phthalazinone derivatives | Bacillus subtilis, Fungi | MIC | - | [13] |

| Cefozopran | Various Bacteria | - | Clinically Used Antibiotic |[1] |

Experimental Protocols

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-thiadiazole compounds for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide) are included.[10]

-

MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol for Antimicrobial Susceptibility (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Methodology:

-

Preparation: A serial two-fold dilution of the 1,2,4-thiadiazole compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Perspectives

The 1,2,4-thiadiazole scaffold is a versatile and potent core for the development of targeted therapeutic agents. Its defining mechanism of action—the irreversible covalent inhibition of cysteine residues—provides a powerful tool for designing highly specific and effective drugs against a range of diseases. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities highlights their significant therapeutic potential.[2][10] Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel enzyme targets, and advancing promising candidates into preclinical and clinical development. The continued investigation into the structure-activity relationships of 1,2,4-thiadiazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]